molecular formula C17H20ClNO4S2 B2690237 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1207055-11-5

5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2690237
M. Wt: 401.92
InChI Key: HWHVXMKCWPNAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

A significant aspect of research on compounds like 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves their synthesis and evaluation for various bioactivities. For example, the synthesis and bioactivity studies on new sulfonamides, including their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, have been investigated. These compounds have been considered for further studies due to their potential as lead compounds in the development of novel therapeutic agents (Gul et al., 2017).

Molecular Docking and Pharmacological Evaluations

Research extends to molecular docking and pharmacological evaluations of structurally similar compounds. For instance, the synthesis and molecular docking study of a pyrazoline derivative as an anti-breast cancer agent showcases the methodology for assessing potential anticancer properties through computational and synthetic chemistry approaches (Putri et al., 2021).

Potential Therapeutic Applications

The exploration of therapeutic applications forms a core part of research into these compounds. This includes the design and synthesis of derivatives with the aim of identifying novel, potent, selective, and orally active agents with potential applications in treating various diseases, including cognitive deficits and cancer. For example, the design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel 5-HT₆ receptor antagonists highlight the potential for cognitive enhancement and therapeutic utility in disorders characterized by cognitive deficits (Nirogi et al., 2012).

properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S2/c1-22-14-5-4-13(18)11-15(14)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHVXMKCWPNAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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